2-Methoxy-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyridine
Overview
Description
2-Methoxy-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyridine is an organic compound that features both boronic ester and pyridine functionalities. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Mechanism of Action
Target of Action
Boronic acid derivatives, such as this compound, are often used in organic synthesis and medicinal chemistry due to their ability to form stable covalent bonds with proteins and enzymes .
Mode of Action
Boronic acid derivatives are known to interact with their targets by forming covalent bonds, which can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Boronic acid derivatives are often involved in c-c bond formation, oxidation, and reduction reactions, which are key processes in various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (23509 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Boronic acid derivatives are known to cause changes in the structure and function of their target molecules, which can lead to various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-5-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine . For instance, the compound’s stability may be affected by temperature and pH, while its efficacy may be influenced by the presence of other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyridine typically involves the reaction of 2-methoxypyridine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol under suitable conditions. The reaction is often catalyzed by palladium complexes and proceeds via a Suzuki coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced under hydrogenation conditions.
Substitution: The boronic ester group can participate in Suzuki coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of new biaryl compounds.
Scientific Research Applications
2-Methoxy-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and fluorescent probes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in anticancer drugs.
Industry: Utilized in the production of polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-Methoxy-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyridine is unique due to its dual functionality, combining both boronic ester and pyridine groups. This dual functionality enhances its reactivity and versatility in various chemical transformations and applications.
Properties
IUPAC Name |
2-methoxy-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO4/c1-18(2)19(3,4)25-20(24-18)15-7-9-16(10-8-15)23-13-14-6-11-17(22-5)21-12-14/h6-12H,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLXKUHIRZLSCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CN=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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